Acide téréphtalique-2,2’-13C2

Vue d'ensemble

Description

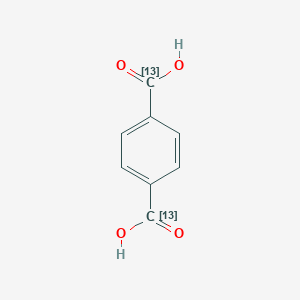

Terephthalic-carboxy-13C2 acid, also known as 1,4-Benzenedicarboxylic acid-carboxyl-13C2, is a compound with the molecular formula C8H6O4. It is a labeled form of terephthalic acid where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .

Applications De Recherche Scientifique

Terephthalic-carboxy-13C2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Used in the production of labeled polymers and materials for advanced research

Mécanisme D'action

Target of Action

Terephthalic Acid-2,2’-13C2, also known as CID 16213482 or Terephthalic-carboxy-13C2 acid, is a variant of Terephthalic Acid It’s known that terephthalic acid is used in the production of polyethylene terephthalate (pet) polymers .

Mode of Action

It’s known that terephthalic acid is used in the production of pet polymers . In the context of PET degradation, Terephthalic Acid has been observed to interact with certain bacteria, such as Rhodococcus erythropolis , leading to its biodegradation .

Biochemical Pathways

In the context of pet degradation, terephthalic acid is known to be involved in the ortho-cleavage pathway . This pathway is used by certain bacteria to degrade Terephthalic Acid, leading to its removal from the environment .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of over 300°c .

Result of Action

In the context of pet degradation, the biodegradation of terephthalic acid by certain bacteria leads to the production of polyhydroxyalkanoate (pha), a biopolymer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Terephthalic Acid-2,2’-13C2. For instance, the degradation of Terephthalic Acid has been observed to be influenced by factors such as temperature, pH, and agitation speed . Additionally, the presence of certain nanoparticles or ethanol can significantly shorten the complete degradation period of Terephthalic Acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalic-carboxy-13C2 acid typically involves the isotopic labeling of terephthalic acid. One common method is the catalytic oxidation of p-xylene using a carbon-13 labeled oxidizing agent. The reaction is carried out under controlled conditions, often involving high temperatures and pressures to ensure complete oxidation .

Industrial Production Methods

Industrial production of Terephthalic-carboxy-13C2 acid follows similar principles but on a larger scale. The process involves the use of carbon-13 labeled precursors and advanced catalytic systems to achieve high yields and purity. The production is carefully monitored to maintain the isotopic integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Terephthalic-carboxy-13C2 acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: It can be reduced to form terephthalic alcohol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.

Major Products Formed

Oxidation: Hydroxyterephthalic acid.

Reduction: Terephthalic alcohol.

Substitution: Terephthalic esters and amides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Terephthalic acid: The non-labeled form of the compound.

Dimethyl terephthalate: An ester derivative used in polymer production.

Polyethylene terephthalate: A polymer used in the production of plastics and fibers

Uniqueness

The uniqueness of Terephthalic-carboxy-13C2 acid lies in its isotopic labeling, which provides a distinct advantage in research applications. The presence of carbon-13 atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .

Activité Biologique

Terephthalic-carboxy-13C2 acid, a stable isotope-labeled derivative of terephthalic acid, is primarily utilized in research settings to study metabolic pathways and the biological activities of aromatic compounds. Understanding its biological activity is crucial for applications in biochemistry, pharmacology, and environmental science.

Chemical Structure and Properties

Terephthalic acid (TPA) has the chemical formula and is characterized by two carboxylic acid groups attached to a benzene ring. The incorporation of stable isotopes, such as , allows for precise tracking in metabolic studies without altering the compound's inherent properties.

Metabolic Pathways

Research indicates that TPA and its derivatives, including Terephthalic-carboxy-13C2 acid, are metabolized through various pathways in microorganisms. For instance, studies involving Comamonas testosteroni demonstrate that TPA can be utilized as a carbon source, leading to significant upregulation of specific metabolic pathways. The 4,5-meta pathway was particularly emphasized, showing a more than 18-fold increase in transcript levels when grown on TPA compared to succinate .

Toxicological Studies

Terephthalic acid has been assessed for its toxicity through various studies. The OECD SIDS report indicates that TPA exhibits low toxicity levels in repeated dose studies. Notably, high doses led to the formation of bladder calculi and hyperplasia of the bladder epithelium in rats . However, these effects are primarily observed at concentrations much higher than those typically encountered in human exposure scenarios.

Case Study 1: Microbial Utilization

In a study focusing on C. testosteroni, researchers explored the metabolic fluxes during growth on TPA. The findings revealed that while TPA was utilized effectively, the metabolic products showed variations depending on the substrate mix used during growth. This highlights the compound's role in microbial carbon metabolism and its potential applications in bioremediation .

Case Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of TPA derivatives on various human cell lines. Results indicated selective cytotoxicity towards colon adenocarcinoma cells (HT-29) with an IC50 value around 100 μM, suggesting potential therapeutic avenues for cancer treatment . The mechanism proposed involves interference with mitochondrial channels and cell cycle regulation.

Research Findings Summary

| Study | Findings | IC50/MIC Values |

|---|---|---|

| C. testosteroni Growth Study | Upregulation of 4,5-meta pathway; effective carbon source | N/A |

| Cytotoxicity Assay (HT-29 cells) | Selective cytotoxicity observed | IC50 ~ 100 μM |

| Toxicological Assessment (Rats) | Low toxicity; bladder calculi formation at high doses | NOAEL: 1220 mg/kg/day |

Propriétés

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583983 | |

| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121191-53-5 | |

| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121191-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.